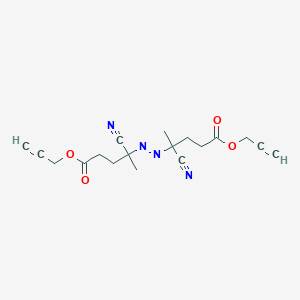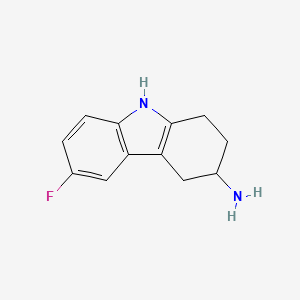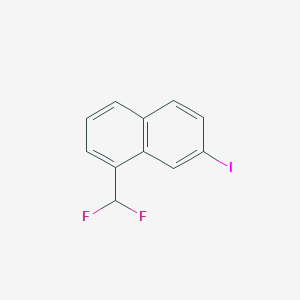
1-(Difluoromethyl)-7-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-7-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-7-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents and iodination reactions. The difluoromethylation can be achieved through various methods, including the use of difluorocarbene reagents or electrophilic difluoromethylation agents . The iodination step can be performed using iodine or iodine-containing reagents under suitable conditions .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-7-iodonaphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the naphthalene ring.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Applications De Recherche Scientifique
1-(Difluoromethyl)-7-iodonaphthalene has several applications in scientific research:
Medicinal Chemistry: The difluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: The unique electronic properties of the difluoromethyl and iodine substituents make this compound useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe in biological studies to investigate the interactions of difluoromethylated molecules with biological targets.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-7-iodonaphthalene depends on its specific application. In medicinal chemistry, the difluoromethyl group can interact with biological targets by forming hydrogen bonds and enhancing the lipophilicity of the molecule . The iodine atom can also participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound for its target .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-7-iodonaphthalene can be compared with other difluoromethylated and iodinated compounds:
1-(Difluoromethyl)-2-nitrobenzene: This compound also features a difluoromethyl group and is used in similar applications, but it has different electronic properties due to the presence of the nitro group.
1-(Trifluoromethyl)-7-iodonaphthalene: The trifluoromethyl group provides different steric and electronic effects compared to the difluoromethyl group, which can influence the compound’s reactivity and applications.
Propriétés
Formule moléculaire |
C11H7F2I |
|---|---|
Poids moléculaire |
304.07 g/mol |
Nom IUPAC |
1-(difluoromethyl)-7-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11H |
Clé InChI |
JXHHWUZYCLZNIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)I)C(=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione](/img/structure/B14794147.png)
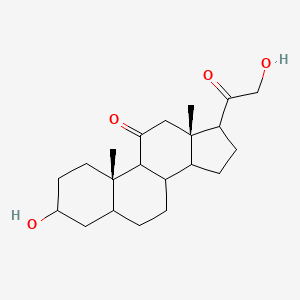
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
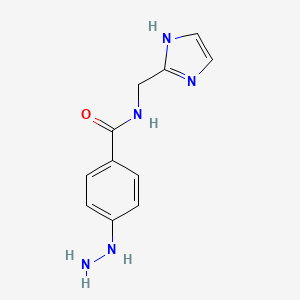

![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)

![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)

![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
